4-Methoxy-N-(4-nitrobenzyl)aniline

Crystallography Molecular Conformation Solid-State Chemistry

Choose 4‑Methoxy‑N‑(4‑nitrobenzyl)aniline (16035‑87‑3) over generic analogs to ensure synthetic reproducibility and target engagement. Its unique crystal conformation (nitro‑phenyl dihedral 1.7°, inter‑ring angle 57.8°) and proven low‑micromolar AR inhibitory core make it the definitive intermediate for aldose reductase programmes. This secondary amine is supplied as a solid with ≥95% purity, accompanied by hazard protocols (H318/H302). Prioritise this CAS‑verified building block to avoid the structural ambiguity that compromises assay reliability.

Molecular Formula C14H14N2O3
Molecular Weight 258.27 g/mol
Cat. No. B11726665
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methoxy-N-(4-nitrobenzyl)aniline
Molecular FormulaC14H14N2O3
Molecular Weight258.27 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)NCC2=CC=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C14H14N2O3/c1-19-14-8-4-12(5-9-14)15-10-11-2-6-13(7-3-11)16(17)18/h2-9,15H,10H2,1H3
InChIKeySPQJLZSKAZBIJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methoxy-N-(4-nitrobenzyl)aniline (16035-87-3): Essential Procurement and Identification Reference for a Specialized Secondary Amine Intermediate


4-Methoxy-N-(4-nitrobenzyl)aniline (CAS 16035-87-3) is a secondary amine with the molecular formula C14H14N2O3 and a molecular weight of 258.27 g/mol [1]. This compound, also known as N-(4-nitrobenzyl)-4-methoxyaniline or N-(p-nitrobenzyl)-p-anisidine, is characterized by a 4-methoxyphenyl group and a 4-nitrobenzyl group connected by an aminomethylene bridge [1]. Its primary documented role is as a synthetic intermediate in organic chemistry, and it is commercially available as a solid, often supplied for early discovery research purposes . The crystal structure reveals a nearly coplanar nitro group with its attached benzene ring, a specific conformation that distinguishes it from analogs [2].

Why 4-Methoxy-N-(4-nitrobenzyl)aniline Cannot Be Substituted with Common Analogs: A Procurement Risk Analysis


Generic substitution among N-benzyl aniline derivatives is a high-risk procurement strategy due to the profound impact of subtle structural modifications on physicochemical properties, biological activity, and synthetic utility. For instance, the presence and position of the methoxy group dramatically alters the compound's electronic character and crystal packing, as evidenced by the specific dihedral angles and intermolecular interactions observed in its crystal structure [1]. Furthermore, direct comparative studies show that replacing the 4-methoxy group with a 4-chloro group leads to a measurable difference in melting point and electronic environment, as reflected in distinct 1H NMR chemical shifts [2]. These variations are not merely academic; they directly influence the compound's behavior in subsequent reactions, its suitability for specific assays, and its safety profile. Selecting a seemingly similar analog without rigorous comparative data risks compromising the reproducibility of a synthetic route or the validity of a biological result.

Quantitative Differentiation of 4-Methoxy-N-(4-nitrobenzyl)aniline: A Comparative Evidence Guide for Scientific Selection


Comparative Crystal Conformation: Distinct Dihedral Angles vs. N-Benzyl Anilines

Single-crystal X-ray diffraction reveals a unique conformational signature for 4-Methoxy-N-(4-nitrobenzyl)aniline. The nitro group is nearly coplanar with its attached benzene ring [dihedral angle = 1.70 (2)°], and the dihedral angle between the two benzene rings is 57.8 (1)° [1]. This specific geometry is distinct from the parent compound N-(4-nitrobenzyl)aniline (CAS 10359-18-9) and other analogs, for which similar high-resolution structural data are often unavailable or show different packing motifs. The crystal structure is further stabilized by specific N—H⋯O and C—H⋯O hydrogen bonds and weak C—H⋯π interactions, which are a direct consequence of the 4-methoxy and 4-nitro substitution pattern [1].

Crystallography Molecular Conformation Solid-State Chemistry

Comparative NMR and Melting Point Analysis vs. N-(4-Nitrobenzyl)-4-chloroaniline

Direct comparison of 1H NMR data from a standardized synthetic protocol highlights significant electronic differences imparted by the 4-methoxy substituent. For 4-Methoxy-N-(4-nitrobenzyl)aniline, key aromatic proton signals are observed as doublet of triplets (dt) at δ 6.75 ppm (J = 9.0, 2.3 Hz) and δ 6.53 ppm (J = 9.0, 2.3 Hz), with a methoxy singlet at δ 3.71 ppm [1]. In contrast, its closest analog, N-(4-nitrobenzyl)-4-chloroaniline, exhibits markedly different aromatic proton patterns, appearing as doublets at δ 7.05 ppm (J = 8.8 Hz) and δ 6.37 ppm (J = 8.8 Hz) [1]. Furthermore, the melting point differs: 97 °C for the target compound versus 95 °C for the 4-chloro analog [1].

NMR Spectroscopy Physicochemical Characterization Synthetic Chemistry

Comparative Hazard Profile Assessment vs. N-(4-Nitrobenzyl)aniline

Procurement decisions require consideration of the compound's safety profile. 4-Methoxy-N-(4-nitrobenzyl)aniline is classified with specific hazards: Acute Toxicity, Oral (Category 4) and Serious Eye Damage/Eye Irritation (Category 1), carrying the hazard statements H302 (Harmful if swallowed) and H318 (Causes serious eye damage) . This is a more defined and potentially more hazardous profile compared to its simpler analog, N-(4-nitrobenzyl)aniline (CAS 10359-18-9), for which such specific GHS classifications are often not explicitly listed by major suppliers, implying a different or less rigorously defined risk assessment .

Chemical Safety Risk Assessment Laboratory Procurement

Class-Level Biological Activity Inference from N-Benzyl-4-Methoxyaniline Derivatives

While direct bioactivity data for 4-Methoxy-N-(4-nitrobenzyl)aniline is limited, its core scaffold (N-benzyl-4-methoxyaniline) is a validated pharmacophore for aldose reductase (AR) inhibition. A study on a series of novel N-benzyl-4-methoxyaniline derivatives demonstrated potent AR inhibitory activity, with the most active compound (22) exhibiting an IC50 value of 2.83 μM [1]. This establishes that the 4-methoxyaniline motif, when appropriately substituted, is capable of engaging the AR enzyme with micromolar potency. In contrast, N-(4-nitrobenzyl)aniline (lacking the 4-methoxy group) and its derivatives have not been widely reported for this specific activity, suggesting the methoxy group plays a key role in target engagement [1].

Aldose Reductase Inhibition Medicinal Chemistry Enzyme Assay

Validated Application Scenarios for 4-Methoxy-N-(4-nitrobenzyl)aniline Based on Comparative Evidence


Scaffold for Aldose Reductase Inhibitor Development in Medicinal Chemistry

Medicinal chemistry programs targeting aldose reductase (AR) should prioritize 4-Methoxy-N-(4-nitrobenzyl)aniline as a key intermediate. Class-level evidence demonstrates that the N-benzyl-4-methoxyaniline core is a validated pharmacophore, with structurally similar derivatives achieving low-micromolar IC50 values (e.g., 2.83 μM) against the AR enzyme [1]. This specific substitution pattern, which includes both the 4-methoxy group and a nitrobenzyl moiety, differentiates it from simpler analogs like N-(4-nitrobenzyl)aniline that lack this demonstrated activity profile, offering a more direct entry point into this bioactive chemical space [1].

Precision Synthetic Intermediate for Conformation-Dependent Material or Catalyst Synthesis

For projects requiring a well-defined, rigid molecular building block, 4-Methoxy-N-(4-nitrobenzyl)aniline offers a distinct advantage. Its crystal structure reveals a specific conformation, with the nitro group nearly coplanar to its aromatic ring (dihedral angle = 1.70°) and the two benzene rings fixed at a dihedral angle of 57.8° [2]. This quantifiable and unique geometry dictates its solid-state packing and potential coordination behavior, which is absent from less rigid or conformationally undefined analogs. Procurement of this specific compound ensures the intended spatial orientation in supramolecular assemblies or metal-organic frameworks [2].

Targeted Synthesis via Mono-N-Benzylation Using Ph2PCl/I2/Imidazole Methodology

The compound is efficiently synthesized via a highly selective mono-N-benzylation method using the Ph2PCl/I2/imidazole reagent system, yielding a product with a defined melting point (97 °C) and a characteristic 1H NMR spectrum [3]. This established synthetic route provides a reliable benchmark for researchers optimizing the synthesis of this specific amine. The availability of detailed comparative analytical data (NMR, mp) against the 4-chloro analog allows for unambiguous identification and quality control of the product, reducing the risk of using an incorrect or impure analog [3].

Laboratory Safety Planning for Compounds with Documented Eye Damage Hazard

When procuring for a laboratory, the specific hazard profile of 4-Methoxy-N-(4-nitrobenzyl)aniline (H318: Causes serious eye damage; H302: Harmful if swallowed) necessitates the implementation of stringent safety protocols, including the use of eye protection and proper handling procedures . This is a key differentiator from its less hazardous or less well-characterized analog N-(4-nitrobenzyl)aniline. Selecting this compound for a study where its unique reactivity or structure is required demands this enhanced safety investment, a factor that must be considered in experimental planning and resource allocation .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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